2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol
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Overview
Description
2,2-Bis(hydroxymethyl)-1-azabicyclo[222]octan-3-ol is a bicyclic compound with a unique structure that includes a nitrogen atom and two hydroxymethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol typically involves the cyclization of appropriate precursors. One common method is the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This reaction forms the bicyclic structure with the nitrogen atom incorporated.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrogen-containing ring can be reduced under specific conditions.
Substitution: The hydroxymethyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced nitrogen-containing rings.
Substitution: Formation of ethers or esters.
Scientific Research Applications
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals.
Industry: Used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol involves its interaction with molecular targets through its hydroxymethyl groups and nitrogen atom. These functional groups can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.2.2]octane: Similar structure but lacks the nitrogen atom and hydroxymethyl groups.
Bicyclo[1.1.1]pentane: Another bicyclic compound with different ring strain and properties.
Cubane: A highly strained bicyclic compound with unique properties.
Uniqueness
2,2-Bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol is unique due to the presence of the nitrogen atom and hydroxymethyl groups, which provide additional reactivity and potential for various applications .
Properties
CAS No. |
5291-31-6 |
---|---|
Molecular Formula |
C9H17NO3 |
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)-1-azabicyclo[2.2.2]octan-3-ol |
InChI |
InChI=1S/C9H17NO3/c11-5-9(6-12)8(13)7-1-3-10(9)4-2-7/h7-8,11-13H,1-6H2 |
InChI Key |
DUCZTSWDCHMOFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CCC1C(C2(CO)CO)O |
Origin of Product |
United States |
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